molecular formula C17H17BrN2O2 B529789 6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione

6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione

Cat. No. B529789
M. Wt: 361.2 g/mol
InChI Key: AHKXOJFLQCOBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HC104A is a novel inhibitor of DosRST, inhibiting DosR DNA binding in a dose-dependent manner by directly targeting DosR.

Scientific Research Applications

Synthesis and Fluorescent Properties

A novel water-soluble compound closely related to 6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione was synthesized and its fluorescent properties were investigated. The study focused on the concentration, pH, and solvent effects on its fluorescent property, revealing potential applications in fluorescence-based research and technology (Jin Zhengneng, 2012).

Spectral Characteristics and Sensor Ability

Research on a novel derivative of 1,8-Naphthalimide, similar in structure to the compound , demonstrated its potential as a sensor. The study involved synthesizing the compound and analyzing its photophysical characteristics in different environments, highlighting its utility in detecting pH changes and metal ions (D. Staneva, S. Angelova, I. Grabchev, 2020).

Chemosensor Systems

Derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds with a structure related to the queried compound, have been synthesized and studied for their chemosensor capabilities. These compounds have shown high selectivity in the determination of anions, indicating their potential in analytical chemistry and environmental monitoring (И. Е. Толпыгин, Е. Н. Шепеленко, Ю. В. Ревинский, А. Д. Дубоносов, В. А. Брень, В. И. Минкин, 2013).

Antiviral Action

A study on two benzo[de]isoquinoline-diones, structurally related to the compound , demonstrated inhibition of viral replication, specifically against herpes simplex and vaccinia viruses. This suggests the potential of such compounds in antiviral research and drug development (A. GARCIA-GANCEDO, C. Gil, C. M. Roldan, S. Pérez, P. Vilas, 1979).

Novel Isoquinolino Derivatives and TADF Emitters

Research into novel derivatives of Isoquinolino, closely related to the compound , has shown potential applications in the field of organic electronics, specifically in developing thermally activated delayed fluorescent (TADF) emitters. This indicates their potential use in advanced display technologies and lighting systems (J. Yun, Jun Yeob Lee, 2017).

properties

Product Name

6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

6-bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H17BrN2O2/c1-19(2)9-4-10-20-16(21)12-6-3-5-11-14(18)8-7-13(15(11)12)17(20)22/h3,5-8H,4,9-10H2,1-2H3

InChI Key

AHKXOJFLQCOBFD-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Canonical SMILES

CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HC104A;  HC-104A;  HC 104A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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